molecular formula C13H10FIO B6320194 4-(Benzyloxy)-1-fluoro-2-iodobenzene CAS No. 346425-26-1

4-(Benzyloxy)-1-fluoro-2-iodobenzene

Cat. No.: B6320194
CAS No.: 346425-26-1
M. Wt: 328.12 g/mol
InChI Key: AUBIMIDQZZHPBG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-fluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, fluoro, and iodo groups

Properties

IUPAC Name

1-fluoro-2-iodo-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBIMIDQZZHPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the iodination of 4-(benzyloxy)-1-fluorobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for 4-(Benzyloxy)-1-fluoro-2-iodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-1-fluoro-2-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Benzyloxy)-1-fluoro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-iodobenzene largely depends on its chemical reactivity. The presence of the iodo group makes it a good leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The benzyloxy group can participate in various oxidation and reduction reactions, altering the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)-1-fluoro-2-iodobenzene is unique due to the combination of fluoro and iodo substituents on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

4-(Benzyloxy)-1-fluoro-2-iodobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

  • IUPAC Name : 4-(Benzyloxy)-1-fluoro-2-iodobenzene
  • CAS Number : 346425-26-1
  • Molecular Formula : C13H10FIO
  • Molecular Weight : 304.12 g/mol

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The presence of halogens (fluorine and iodine) in the structure often enhances biological activity by modifying the electronic properties and lipophilicity of the compounds.

Antimicrobial Activity

Research has shown that halogenated aryl compounds can possess significant antimicrobial properties. For instance, in a comparative study involving fluoroaryl derivatives, it was found that certain analogues exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µM)
MA-11561516
MA-11151432
MA-11161664
Control (DMSO)--

The compound MA-1156 showed the most effective antimicrobial activity with a MIC value of 16 µM, indicating strong potential for further development in therapeutic applications .

The mechanism by which 4-(Benzyloxy)-1-fluoro-2-iodobenzene exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance binding affinity due to its electronegative nature, while the iodine atom can contribute to the overall lipophilicity, allowing better membrane penetration.

Case Study: PPARα Agonism

A related compound series was evaluated for their ability to activate peroxisome proliferator-activated receptor alpha (PPARα). The study demonstrated that certain derivatives exhibited improved potency and selectivity compared to initial hits. For example, compounds from the 4b-l series showed EC50 values less than 5 μM, indicating strong agonistic activity .

Table 2: PPARα Agonistic Activity of Related Compounds

CompoundEC50 Value (µM)Relative Activity
4-F<5High
4-Br<5High
4-I>5Moderate

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the aryl ring significantly affect biological activity. For instance, introducing different substituents on the benzene ring alters the compound's ability to interact with biological targets. The presence of electron-withdrawing groups like fluorine enhances reactivity and selectivity for certain biological pathways .

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